1-(2-Chlorobenzyl)thiourea
Overview
Description
1-(2-Chlorobenzyl)thiourea is an organosulfur compound with the chemical formula C8H9ClN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorobenzyl)thiourea can be synthesized through the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SC(NH}_2\text{)}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form disulfides or reduction to form thiols.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzyl thioureas.
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and amines.
Scientific Research Applications
1-(2-Chlorobenzyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)thiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a similar structure but lacking the 2-chlorobenzyl group.
1-(2-Chlorobenzoyl)thiourea: Another derivative with a benzoyl group instead of a benzyl group.
N-Phenylthiourea: A derivative with a phenyl group replacing one of the hydrogen atoms in thiourea.
Uniqueness
1-(2-Chlorobenzyl)thiourea is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.
Properties
IUPAC Name |
(2-chlorophenyl)methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHBOTXLHXVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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